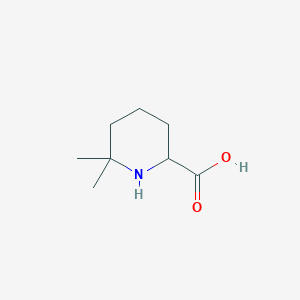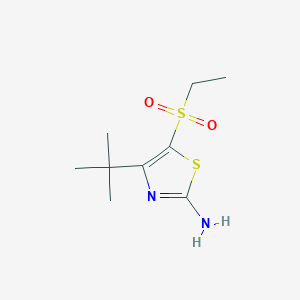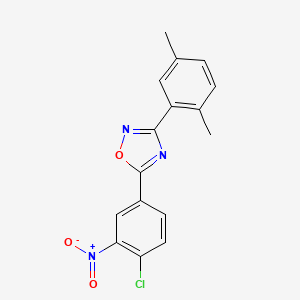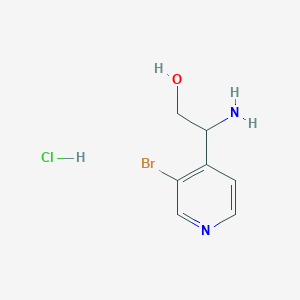
(2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Pirrolidin-1-il)-4-(trifluorometil)tiazol-5-il)metanamina es un compuesto orgánico sintético que presenta una combinación única de un anillo de pirrolidina, un grupo trifluorometil y un anillo de tiazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-(Pirrolidin-1-il)-4-(trifluorometil)tiazol-5-il)metanamina típicamente involucra reacciones orgánicas de varios pasos. Un método común implica la reacción de un derivado de tiazol con un derivado de pirrolidina bajo condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y catalizadores como complejos de paladio o cobre para facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala utilizando reactores automatizados. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando pasos de purificación como recristalización o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
(2-(Pirrolidin-1-il)-4-(trifluorometil)tiazol-5-il)metanamina puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en el anillo de tiazol, utilizando reactivos como el hidruro de sodio o los haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Hidruro de sodio, haluros de alquilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
(2-(Pirrolidin-1-il)-4-(trifluorometil)tiazol-5-il)metanamina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o antivirales.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (2-(Pirrolidin-1-il)-4-(trifluorometil)tiazol-5-il)metanamina implica su interacción con dianas moleculares específicas. El grupo trifluorometil puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, mientras que el anillo de tiazol puede participar en enlaces de hidrógeno o interacciones π-π. Estas interacciones pueden modular la actividad del objetivo, lo que lleva al efecto biológico o químico deseado.
Comparación Con Compuestos Similares
Compuestos similares
(2-(Pirrolidin-1-il)-4-metiltiazol-5-il)metanamina: Estructura similar pero con un grupo metil en lugar de un grupo trifluorometil.
(2-(Pirrolidin-1-il)-4-clorotiazol-5-il)metanamina: Contiene un átomo de cloro en lugar de un grupo trifluorometil.
(2-(Pirrolidin-1-il)-4-feniltiazol-5-il)metanamina: Presenta un grupo fenilo en lugar del grupo trifluorometil.
Unicidad
La presencia del grupo trifluorometil en (2-(Pirrolidin-1-il)-4-(trifluorometil)tiazol-5-il)metanamina imparte propiedades únicas como mayor lipofilia y estabilidad metabólica, lo que puede mejorar su efectividad en diversas aplicaciones en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C9H12F3N3S |
|---|---|
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
[2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C9H12F3N3S/c10-9(11,12)7-6(5-13)16-8(14-7)15-3-1-2-4-15/h1-5,13H2 |
Clave InChI |
GRNSTMQXFYAPOA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=C(S2)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)


![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
![3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11783734.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)



![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)
![2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11783777.png)

